molecular formula C6H12N2O B1283387 (4aS,7aS)-octahydropyrrolo[3,4-b][1,4]oxazine CAS No. 209401-69-4

(4aS,7aS)-octahydropyrrolo[3,4-b][1,4]oxazine

Cat. No.: B1283387
CAS No.: 209401-69-4
M. Wt: 128.17 g/mol
InChI Key: UMIZTIYZNFUATK-WDSKDSINSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4aS,7aS)-Octahydropyrrolo[3,4-b][1,4]oxazine is a bicyclic heterocyclic compound that features a fused pyrrolidine and oxazine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and structural similarity to various natural products and pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4aS,7aS)-octahydropyrrolo[3,4-b][1,4]oxazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a pyrrolidine derivative with an oxirane or oxetane under acidic or basic conditions to form the desired bicyclic structure. The stereochemistry of the product is controlled by the choice of starting materials and reaction conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This can include the use of catalytic systems, continuous flow reactors, and advanced purification techniques such as crystallization and chromatography.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction of this compound can be achieved using reagents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced analogs.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the bicyclic ring system, allowing for the introduction of various functional groups. Typical reagents include alkyl halides and sulfonates.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, sulfonates, and other electrophiles in the presence of a suitable base or catalyst.

Major Products:

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a scaffold for drug development, particularly in the design of central nervous system (CNS) active agents.

    Industry: Utilized in the development of novel materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (4aS,7aS)-octahydropyrrolo[3,4-b][1,4]oxazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into active sites of enzymes or bind to receptor sites, modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of receptor signaling pathways.

Comparison with Similar Compounds

    (4aS,7aS)-Octahydropyrrolo[3,4-b]pyridine: Similar bicyclic structure but with a pyridine ring instead of an oxazine ring.

    Spirocyclic oxindoles: Feature a spiro-connected oxindole ring system, offering different biological activities and applications.

    1H-Pyrazolo[3,4-b]pyridines: Another class of bicyclic heterocycles with diverse biological activities and synthetic applications.

Uniqueness: (4aS,7aS)-Octahydropyrrolo[3,4-b][1,4]oxazine is unique due to its specific ring fusion and stereochemistry, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential as a versatile scaffold for drug development make it a valuable compound in medicinal chemistry.

Properties

IUPAC Name

(4aS,7aS)-2,3,4,4a,5,6,7,7a-octahydropyrrolo[3,4-b][1,4]oxazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O/c1-2-9-6-4-7-3-5(6)8-1/h5-8H,1-4H2/t5-,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMIZTIYZNFUATK-WDSKDSINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2CNCC2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[C@H]2CNC[C@@H]2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30567792
Record name (4aS,7aS)-Octahydropyrrolo[3,4-b][1,4]oxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30567792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

209401-69-4
Record name (4aS,7aS)-Octahydropyrrolo[3,4-b][1,4]oxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30567792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

7.2 g (33 mmol) of 8-benzyl-2-oxa-5,8-diazabicyclo-[4.3.0]nonane are hydrogenated in 400 ml of methanol with 2.5 g of palladium-on-active charcoal (10% of Pd) under 50 bar at 100° C. The catalyst is filtered off with suction, the filtrate is concentrated and the residue is distilled.
Quantity
7.2 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step Two
Quantity
2.5 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4aS,7aS)-octahydropyrrolo[3,4-b][1,4]oxazine
Reactant of Route 2
(4aS,7aS)-octahydropyrrolo[3,4-b][1,4]oxazine
Reactant of Route 3
(4aS,7aS)-octahydropyrrolo[3,4-b][1,4]oxazine
Reactant of Route 4
(4aS,7aS)-octahydropyrrolo[3,4-b][1,4]oxazine
Reactant of Route 5
(4aS,7aS)-octahydropyrrolo[3,4-b][1,4]oxazine
Reactant of Route 6
(4aS,7aS)-octahydropyrrolo[3,4-b][1,4]oxazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.